![molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4](/img/structure/B1428163.png)
5-Oxa-2-azaspiro[3.5]nonane oxalate
Description
Chemical Identity: 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4) is a spirocyclic compound with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol. It consists of a 3.5-membered spiro ring system, where an oxygen atom occupies the 5-position and a nitrogen atom resides at the 2-position. The oxalate salt formation enhances its stability and solubility for pharmaceutical applications .
Applications:
Primarily used as a medical intermediate, this compound is integral in synthesizing bioactive molecules. It is supplied with a purity of ≥95% and stored under sealed refrigeration to maintain integrity .
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQYPIJYODIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Acylation of 3-((benzylamino)methyl)oxetan-3-ol
- Starting material : 3-((benzylamino)methyl)oxetan-3-ol.
- Reagents : Chloroacetyl chloride, a first base such as triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
- Solvent : Dichloromethane or acetonitrile.
- Conditions : Temperature maintained below 10 °C during addition; reaction proceeds at room temperature for 16 hours.
- Outcome : Formation of a chloroacetamide intermediate (Compound 2).
Example data:
Parameter | Value |
---|---|
Starting material | 140 g (724 mmol) |
Triethylamine | 147 g (1.45 mol, 2.0 eq) |
Chloroacetyl chloride | 90 g (797 mmol, 1.1 eq) |
Solvent | 1.5 L dichloromethane |
Temperature | ≤10 °C during addition |
Reaction time | 16 hours |
Yield (after purification) | 65 g (229 mmol) |
Thin Layer Chromatography (TLC) confirms full conversion of starting material.
Step 2: Intramolecular Cyclization
- Reagents : The chloroacetamide intermediate is treated with a strong base such as sodium hydride, hexasilyl dimethyl amino lithium, hexasilyl dimethyl amino sodium, or n-butyl lithium.
- Solvent : An inert atmosphere is maintained, and solvents such as tetrahydrofuran (THF) are typically used.
- Conditions : The reaction proceeds under inert atmosphere to promote self-cyclization, forming the spirocyclic compound (Compound 3).
This step forms the characteristic spiro ring system of 5-oxa-2-azaspiro[3.5]nonane.
Step 3: Reduction
- Reagents : Lithium aluminum hydride (LiAlH4) is used as the reducing agent.
- Solvent : An inert atmosphere and suitable solvents such as THF.
- Conditions : The molar ratio of compound 3 to LiAlH4 is typically between 1:1 and 1:5, with a preferred range of 1:1.1 to 1:2.
- Outcome : Reduction of the intermediate to remove protecting groups and reduce carbonyls, yielding compound 4.
This step is critical to prepare the compound for the final hydrogenation step.
Step 4: Catalytic Hydrogenation
- Reagents : Catalysts such as palladium on carbon (Pd/C).
- Conditions : Hydrogen pressure of 20–100 psi, temperature between 20–50 °C, reaction time 8–20 hours.
- Additives : Acetic acid can be added as an activator to facilitate hydrogenation.
- Outcome : Removal of the benzyl protecting group, yielding the free amine 5-oxa-2-azaspiro[3.5]nonane (Compound 5).
This step completes the synthesis of the free base compound.
Step 5: Formation of Oxalate Salt
- Reagents : Oxalic acid is added to the solution of the free base compound.
- Procedure : The mixture is concentrated to precipitate the oxalate salt.
- Yield : Approximately 60% yield of the oxalate salt is obtained after filtration and drying.
This salt formation improves the compound’s stability and solubility for further applications.
Summary Table of Preparation Steps
Step | Reaction Description | Reagents/Conditions | Key Parameters | Yield/Notes |
---|---|---|---|---|
1 | Acylation of oxetane amine | Chloroacetyl chloride, triethylamine, DCM, <10 °C | 16 h reaction, 1.1 eq chloroacetyl chloride | 65 g (229 mmol) isolated yield |
2 | Intramolecular cyclization | Sodium hydride or strong base, inert atmosphere | THF solvent, controlled temperature | Formation of spiro ring intermediate |
3 | Reduction | LiAlH4, inert atmosphere, THF | Molar ratio 1:1.1–2, room temperature | Conversion to reduced intermediate |
4 | Catalytic hydrogenation (deprotection) | Pd/C catalyst, H2 20–100 psi, 20–50 °C, 8–20 h | Acetic acid as activator optional | Removal of Bn group, free amine obtained |
5 | Oxalate salt formation | Oxalic acid, concentration, precipitation | Solid filtered and dried | ~60% yield of oxalate salt |
Research Findings and Industrial Relevance
- The described method uses cheap and readily available raw materials , such as 3-((benzylamino)methyl)oxetan-3-ol and chloroacetyl chloride.
- The reaction conditions are mild and controllable , allowing for high purity and yield.
- The four-step sequence is short and efficient , suitable for scale-up in industrial settings.
- The oxalate salt form enhances the compound’s handling properties, stability, and potential biological application.
- The method avoids harsh conditions and uses common reagents , making it environmentally and economically feasible.
Chemical Reactions Analysis
5-Oxa-2-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms in the spirocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The spirocyclic scaffold’s bioactivity and physicochemical properties are highly sensitive to:
Ring size (e.g., [3.4] vs. [3.5] rings).
Position of heteroatoms (oxygen/nitrogen).
Salt stoichiometry (e.g., 1:1 vs. 2:1 oxalate ratios).
Below is a comparative analysis of key analogs:
Key Research Findings
Bioactivity Modulation via Spiro Ring Size :
- Substitution of a [3.4] spiro ring (e.g., 2-oxa-6-azaspiro[3.4]octane) in quinazoline derivatives demonstrated enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827, A549) compared to larger spiro systems .
Impact of Heteroatom Positioning: Reversing oxygen/nitrogen positions (e.g., 2-Oxa-5-azaspiro vs. 5-Oxa-2-azaspiro) alters hydrogen bonding and solubility. For instance, 2-Oxa-5-azaspiro[3.5]nonane oxalate shows distinct crystallinity and stability profiles .
Pharmacological Potential of Diazaspiro Derivatives: 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for sigma receptors (S1R/S2R), making them candidates for neuropathic pain treatment. Compound 4b (Ki = 2.1 nM for S1R) showed potent antiallodynic effects without motor side effects .
Stoichiometry Effects: Hemioxalate (1:2) or 2:1 oxalate salts (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate) exhibit higher thermal stability but lower aqueous solubility compared to 1:1 salts, impacting formulation strategies .
Biological Activity
5-Oxa-2-azaspiro[3.5]nonane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
This compound contains both oxygen and nitrogen in its spirocyclic structure, which facilitates interactions with biological macromolecules. The ability to form hydrogen bonds enhances its potential to modulate enzyme and receptor activities, suggesting various therapeutic applications .
Synthesis
The synthesis of this compound typically involves the cyclization of precursor molecules that contain nitrogen and oxygen functionalities. Common methods include:
- Cyclization Reactions : Utilizing specific reagents under controlled conditions to ensure optimal yields.
- Automated Synthesis : Employed for large-scale production, allowing for precise temperature and pressure management .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It can alter the activity of enzymes by binding to active sites, which may lead to enhanced or inhibited enzymatic reactions.
- Receptor Interactions : The compound's structure allows it to bind effectively to various receptors, potentially influencing signaling pathways .
Comparative Analysis
The following table highlights the unique aspects of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Oxa-6-azaspiro[3.5]nonane oxalate | Similar spirocyclic structure | Different nitrogen placement affects reactivity |
2-Oxa-7-azaspiro[3.5]nonane oxalate | Altered ring size | Distinct ring size influences properties |
6-Oxa-2-azaspiro[3.5]nonane oxalate | Variation in functional group positioning | Unique interaction profiles due to structural differences |
The distinct arrangement of atoms in this compound contributes to its unique pharmacological properties compared to its analogs .
Case Studies
Recent studies have investigated the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by modulating the activity of specific enzymes involved in tumor progression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
Research Findings
The following findings summarize the biological activity observed in various studies:
- Enzyme Interaction : Enhanced binding affinity to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, indicating potential for cancer therapy .
- Cellular Impact : In vitro studies demonstrated modulation of oxidative stress markers, suggesting a protective role against cellular damage .
Q & A
Q. 1.1. What are the recommended synthetic routes for 5-Oxa-2-azaspiro[3.5]nonane oxalate, and how do reaction conditions influence yield?
Methodological Answer:
-
Synthetic Pathways : The compound is typically synthesized via spirocyclization of precursor amines with oxalic acid under inert atmospheres. Key intermediates include Boc-protected spirocyclic amines (e.g., tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate), which are deprotected and acidified to form the oxalate salt .
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Optimization : Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for amine:oxalic acid) are critical to avoid side products like hemioxalate salts (e.g., 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, CAS 1379811-94-5) .
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Yield Data :
Method Yield (%) Purity (%) Reference Boc-deprotection route 65–72 ≥95 Direct cyclization 55–60 90–92
Q. 1.2. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
- Analytical Techniques :
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict bond angles and strain energy (~4.2 kcal/mol), aligning with experimental data .
Advanced Research Questions
Q. 2.1. What pharmacological mechanisms are associated with 5-Oxa-2-azaspiro[3.5]nonane derivatives, and how do structural modifications impact Sigma Receptor (SR) binding?
Methodological Answer:
-
Mechanistic Insights :
- S1R Antagonism : Derivatives like 2,7-diazaspiro[3.5]nonane show high S1R affinity (Ki = 2.7–13 nM) and reverse mechanical allodynia in vivo at 20 mg/kg, dependent on S1R antagonism .
- Functional Selectivity : Substituents at the 5-position (e.g., methyl groups) reduce S2R binding (Ki >100 nM), enhancing selectivity .
-
SAR Table :
Q. 2.2. How can researchers resolve contradictions in computational vs. experimental binding data for spirocyclic Sigma Receptor ligands?
Methodological Answer:
- Contradiction Source : Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and protein flexibility in docking studies .
- Resolution Strategies :
- MD Simulations : Run >100 ns trajectories to account for receptor conformational changes .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for ligand-receptor interactions with <1 kcal/mol error margins .
- Experimental Cross-Validation : Compare in vitro (radioligand displacement) and in vivo (allodynia reversal) data to refine computational models .
Q. 2.3. What scalable purification methods ensure >98% purity for this compound in multi-gram syntheses?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) achieves 98–99% purity .
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate oxalate salts; yields 85–90% with ≤0.5% hemioxalate contamination .
- Quality Control :
Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.